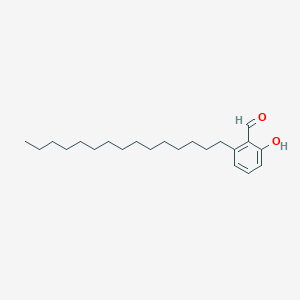
2-Hydroxy-6-pentadecylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-pentadecylbenzaldehyde is an organic compound with the molecular formula C22H36O2. It is characterized by a benzaldehyde core substituted with a hydroxyl group at the second position and a pentadecyl chain at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-pentadecylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of hydrogenated cardanol, which is derived from cashew nut shell liquid. The process typically includes the reaction of cardanol with formaldehyde under acidic conditions to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-pentadecylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 2-Hydroxy-6-pentadecylbenzoic acid.
Reduction: 2-Hydroxy-6-pentadecylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-pentadecylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-pentadecylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophiles and participate in redox reactions. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth .
Comparison with Similar Compounds
2-Hydroxy-4-pentadecylbenzaldehyde: Similar structure but with the pentadecyl chain at the fourth position.
2-Hydroxy-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a pentadecyl chain.
Uniqueness: 2-Hydroxy-6-pentadecylbenzaldehyde is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to shorter-chain analogs .
Properties
CAS No. |
79688-37-2 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-hydroxy-6-pentadecylbenzaldehyde |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-19,24H,2-14,16H2,1H3 |
InChI Key |
OXPKLBOZCFCCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















